molecular formula C12H13NO B2864804 1',3'-Dihydrospiro[cyclopentane-1,2'-indole]-3'-one CAS No. 4669-18-5

1',3'-Dihydrospiro[cyclopentane-1,2'-indole]-3'-one

Cat. No.: B2864804
CAS No.: 4669-18-5
M. Wt: 187.242
InChI Key: KSVFQCQYLJVRRK-UHFFFAOYSA-N
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Description

1’,3’-Dihydrospiro[cyclopentane-1,2’-indole]-3’-one is a spirocyclic compound characterized by a unique structure where a cyclopentane ring is fused to an indole moiety through a spiro carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1’,3’-Dihydrospiro[cyclopentane-1,2’-indole]-3’-one typically involves the formation of the spirocyclic structure through cyclization reactions. One common method is the reaction of indole derivatives with cyclopentanone under acidic or basic conditions to form the spirocyclic intermediate. The reaction conditions often require careful control of temperature and pH to ensure high yield and selectivity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Optimization of reaction parameters such as solvent choice, catalyst loading, and reaction time is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 1’,3’-Dihydrospiro[cyclopentane-1,2’-indole]-3’-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxindole derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into reduced spirocyclic forms.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using N-bromosuccinimide (NBS) in chloroform.

Major Products: The major products formed from these reactions include oxindole derivatives, reduced spirocyclic compounds, and substituted indole derivatives.

Scientific Research Applications

1’,3’-Dihydrospiro[cyclopentane-1,2’-indole]-3’-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1’,3’-Dihydrospiro[cyclopentane-1,2’-indole]-3’-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer activity .

Comparison with Similar Compounds

  • 1’,2’-Dihydrospiro[cyclopentane-1,3’-indole]
  • Spiro[indoline-3,3’-pyrrolo[2,1-a]isoquinoline]

Comparison: Compared to these similar compounds, 1’,3’-Dihydrospiro[cyclopentane-1,2’-indole]-3’-one exhibits unique structural features that contribute to its distinct chemical reactivity and biological activity. Its spirocyclic structure imparts rigidity and three-dimensionality, enhancing its binding affinity to biological targets and improving its pharmacokinetic properties .

Properties

IUPAC Name

spiro[1H-indole-2,1'-cyclopentane]-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO/c14-11-9-5-1-2-6-10(9)13-12(11)7-3-4-8-12/h1-2,5-6,13H,3-4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSVFQCQYLJVRRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)C(=O)C3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4669-18-5
Record name 1',3'-dihydrospiro[cyclopentane-1,2'-indol]-3'-one
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